Cas no 1007875-06-0 (3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester)

3-Chloro-3-(2-fluorophenyl)-2-oxopropionic acid methyl ester is a fluorinated ester derivative with significant utility in synthetic organic chemistry. Its structure, featuring both chloro and fluoro substituents, makes it a versatile intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical research. The presence of the reactive α-chloro ketone moiety allows for further functionalization, enabling nucleophilic substitution or condensation reactions. The electron-withdrawing fluoro group enhances the electrophilicity of the carbonyl carbon, facilitating selective transformations. This compound is valued for its stability under standard conditions and compatibility with a range of synthetic protocols, making it a practical choice for targeted synthesis applications.
3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester structure
1007875-06-0 structure
Product name:3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester
CAS No:1007875-06-0
MF:C10H8ClFO3
MW:230.620125770569
CID:2152185
PubChem ID:54289762

3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester
    • A-No u-+/-(1/2)+/-uEa(1/4)xo yen
    • AKOS014230035
    • 1007875-06-0
    • CS-0006764
    • methyl3-chloro-3-(2-fluorophenyl)-2-oxopropanoate
    • SCHEMBL269778
    • Benzenepropanoic acid, beta-chloro-2-fluoro-alpha-oxo-, methyl ester
    • DB-331155
    • A-AE-2-.u-
    • Benzenepropanoic acid, -chloro-2-fluoro--oxo-, methyl ester
    • RWQXMFKYDFWJOF-UHFFFAOYSA-N
    • methyl 3-chloro-3-(2-fluorophenyl)-2-oxopropanoate
    • Inchi: InChI=1S/C10H8ClFO3/c1-15-10(14)9(13)8(11)6-4-2-3-5-7(6)12/h2-5,8H,1H3
    • InChI Key: RWQXMFKYDFWJOF-UHFFFAOYSA-N
    • SMILES: O=C(OC)C(C(Cl)C1=CC=CC=C1F)=O

Computed Properties

  • Exact Mass: 230.0146000Da
  • Monoisotopic Mass: 230.0146000Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 43.4Ų

3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019116572-1g
Methyl 3-chloro-3-(2-fluorophenyl)-2-oxopropanoate
1007875-06-0 95%
1g
$638.60 2023-09-04
ChemScence
CS-0006764-1g
3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester
1007875-06-0
1g
$620.0 2022-04-28
Ambeed
A547046-1g
Methyl 3-chloro-3-(2-fluorophenyl)-2-oxopropanoate
1007875-06-0 95+%
1g
$600.0 2024-08-02

Additional information on 3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester

Professional Introduction to 3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester (CAS No. 1007875-06-0)

3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester, identified by its CAS number 1007875-06-0, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the class of β-keto esters and has garnered attention due to its versatile applications in synthetic chemistry and drug development. The structural features of this molecule, particularly the presence of both chloro and fluoro substituents, contribute to its unique reactivity and potential utility in various chemical transformations.

The molecular structure of 3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester consists of a propionic acid backbone modified with a methyl ester group at one end and a chiral center at the other. The fluoro-substituted phenyl ring introduces electronic and steric effects that can influence the compound's interactions with biological targets. This makes it a valuable intermediate in the synthesis of more complex molecules, especially in the development of pharmaceuticals targeting neurological and inflammatory disorders.

In recent years, there has been growing interest in the use of fluorinated compounds in medicinal chemistry due to their ability to enhance metabolic stability, bioavailability, and binding affinity. The incorporation of fluorine atoms into drug candidates has been shown to improve their pharmacokinetic properties, making them more effective in therapeutic applications. The compound 3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester is no exception and has been explored in several research studies for its potential as a building block in drug design.

One notable application of this compound is in the synthesis of fluorinated analogs of existing drugs. By modifying the structure of known therapeutic agents with fluorine-containing moieties, researchers can create new derivatives with improved efficacy and reduced side effects. For instance, studies have demonstrated that fluorinated β-keto esters like 3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester can serve as key intermediates in the preparation of novel anti-inflammatory agents. These agents are designed to target specific enzymes or receptors involved in inflammatory pathways, offering potential treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The reactivity of 3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester also makes it useful in organic synthesis for constructing more complex molecular frameworks. Its chiral center allows for stereoselective reactions, which are crucial for producing enantiomerically pure compounds that exhibit desired biological activities. Additionally, the presence of both chloro and fluoro substituents provides multiple sites for functionalization, enabling chemists to tailor the compound's properties for specific applications.

In academic research, this compound has been utilized in studies exploring novel synthetic methodologies. Researchers have investigated its use as a precursor in cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of carbon-carbon bonds under mild conditions, making them highly efficient for constructing complex molecules. The ability to incorporate fluorine atoms into these products using 3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester has opened up new possibilities for developing fluorinated pharmaceuticals with enhanced biological activity.

The pharmaceutical industry has also shown interest in this compound due to its potential as a lead molecule for drug discovery programs. By leveraging its structural features, researchers can design libraries of derivatives that can be screened for biological activity. Such libraries are essential tools in high-throughput screening (HTS) campaigns, where large numbers of compounds are tested against biological targets to identify promising candidates for further development.

Recent advances in computational chemistry have further enhanced the utility of 3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester by enabling virtual screening and molecular modeling studies. These techniques allow researchers to predict the properties and interactions of compounds before they are synthesized, saving time and resources in the drug discovery process. By integrating experimental data with computational predictions, scientists can accelerate the development of new drugs based on this versatile intermediate.

The environmental impact of using fluorinated compounds has also been a topic of discussion in recent research. While fluorine atoms offer numerous benefits in drug design, their persistence in the environment raises concerns about potential long-term effects. To address these issues, researchers are exploring greener synthetic methods that minimize waste and reduce environmental contamination. The use of 3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester as a starting material allows for such sustainable approaches by enabling efficient synthetic routes that generate minimal byproducts.

In conclusion, 3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester (CAS No. 1007875-06-0) is a multifaceted compound with significant applications in pharmaceutical research and organic synthesis. Its unique structural features make it a valuable tool for developing novel therapeutic agents targeting various diseases. As research continues to evolve, this compound will likely play an even greater role in advancing our understanding of medicinal chemistry and improving human health through innovative drug design strategies.

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Amadis Chemical Company Limited
(CAS:1007875-06-0)3-chloro-3-(2-fluoro-phenyl)-2-oxo-propionic acid methyl ester
A919805
Purity:99%
Quantity:1g
Price ($):540.0